5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxin ring system with an amine group at the 6th position and a methyl group at the 5th position. Its molecular formula is C9H11NO2, and it is often studied for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: N-substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and enzyme inhibitory activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the methyl group at the 5th position.
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
1,4-Benzodioxan-6-amine: Similar structure but without the methyl group.
Uniqueness
5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of both a methyl group and an amine group on the benzodioxin ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFOFCGVPPCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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